(3R)-3-Amino-4-methoxybutanoic acid hydrochloride

Peptidomimetic design Drug-likeness optimization Computational chemistry

This (3R)-configured β-amino acid hydrochloride is a non-interchangeable intermediate for medicinal chemistry. The defined (R)-stereochemistry is critical for target engagement in peptidomimetics and is a validated precursor for the aminopeptidase inhibitor Ubenimex. Unlike the (3S)-enantiomer or 4-amino-3-methoxy regioisomer, only this scaffold guarantees the hydrogen-bonding topology and chiral recognition required for reproducible SAR studies. The hydrochloride salt ensures immediate aqueous solubility for solid-phase peptide synthesis and in vitro assays, eliminating deprotection steps. Prioritize this compound to avoid the confounding biological variables of racemic or undefined stereochemical mixtures.

Molecular Formula C5H12ClNO3
Molecular Weight 169.61
CAS No. 2225126-66-7
Cat. No. B2885413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3-Amino-4-methoxybutanoic acid hydrochloride
CAS2225126-66-7
Molecular FormulaC5H12ClNO3
Molecular Weight169.61
Structural Identifiers
SMILESCOCC(CC(=O)O)N.Cl
InChIInChI=1S/C5H11NO3.ClH/c1-9-3-4(6)2-5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H/t4-;/m1./s1
InChIKeyQNVIMMLTQCBDJL-PGMHMLKASA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3R)-3-Amino-4-methoxybutanoic Acid Hydrochloride (CAS 2225126-66-7): Procurement and Selection Guide for Chiral β-Amino Acid Research


(3R)-3-Amino-4-methoxybutanoic acid hydrochloride (CAS 2225126-66-7) is a chiral β-amino acid derivative characterized by an (R)-configuration at the 3-position, a methoxy group at the 4-position, and a hydrochloride salt form that enhances aqueous solubility . With a molecular formula of C₅H₁₂ClNO₃ and a molecular weight of 169.61 g/mol, this compound serves as a non-proteinogenic amino acid building block in medicinal chemistry and organic synthesis . Its structural features place it within the class of GABA (γ-aminobutyric acid) analogs and β-amino acid derivatives, with established utility as a key intermediate in the synthesis of bioactive molecules including the aminopeptidase inhibitor Ubenimex (bestatin) .

Why Generic Substitution Fails: Critical Differentiators of (3R)-3-Amino-4-methoxybutanoic Acid Hydrochloride (CAS 2225126-66-7)


Substitution with closely related analogs such as the (3S)-enantiomer (CAS 824424-72-8 free base equivalent), positional isomers like 4-amino-3-methoxybutanoic acid hydrochloride (CAS 104671-73-0), or ester derivatives is not scientifically interchangeable due to fundamental differences in stereochemical configuration, functional group positioning, and salt form that directly impact synthetic utility, biological target engagement, and downstream analytical reproducibility. The (3R)-configured stereocenter at the β-position is essential for the chirality-dependent molecular recognition required in peptidomimetic design and asymmetric synthesis applications . The specific 3-amino-4-methoxy substitution pattern, as opposed to the 4-amino-3-methoxy regioisomer, determines the compound's hydrogen-bonding topology and reactivity profile in amide bond formation [1]. Furthermore, the hydrochloride salt form confers distinct handling and formulation characteristics compared to free base or ester variants, affecting solubility, storage stability, and compatibility with aqueous reaction conditions .

Quantitative Evidence for Selection: (3R)-3-Amino-4-methoxybutanoic Acid Hydrochloride (CAS 2225126-66-7) vs. Closest Analogs


Topological Polar Surface Area Differentiation: (3R)-3-Amino-4-methoxybutanoic Acid Hydrochloride vs. 4-Amino-3-methoxybutanoic Acid Hydrochloride

The target compound (3R)-3-amino-4-methoxybutanoic acid hydrochloride exhibits a distinct hydrogen-bonding topology compared to its positional isomer 4-amino-3-methoxybutanoic acid hydrochloride (CAS 104671-73-0), resulting in quantifiably different topological polar surface area (TPSA) values. This difference arises from the relative positioning of the amino and methoxy groups on the butanoic acid backbone, which alters the spatial distribution of hydrogen bond donors and acceptors [1].

Peptidomimetic design Drug-likeness optimization Computational chemistry

Synthetic Utility as Ubenimex Precursor: Documented vs. Unreported Intermediate Status

The (3R)-3-amino-4-methoxybutanoic acid scaffold serves as a documented key intermediate in the synthesis of Ubenimex (bestatin), a clinically relevant competitive aminopeptidase B and leucine aminopeptidase inhibitor used in leukemia therapy . In contrast, no peer-reviewed literature or patent documentation currently establishes equivalent synthetic utility for the (3S)-enantiomer or positional isomers such as 4-amino-3-methoxybutanoic acid in the Ubenimex synthetic pathway.

Antitumor agent synthesis Aminopeptidase inhibitor Peptide coupling

Chiral Purity and Stereochemical Integrity: (3R)-Configured Hydrochloride Salt vs. (3S)-Enantiomer Derivatives

The (3R)-3-amino-4-methoxybutanoic acid hydrochloride is commercially available with specified purity of ≥98% (by HPLC or titration) from multiple vendors, ensuring reliable stereochemical integrity for asymmetric synthesis applications . For comparison, synthetic routes to the (3S)-enantiomer scaffold, such as those employed for methyl (3S)-3-amino-4-methoxybutanoate, achieve enantiomeric excess (ee) values of ≥95% when utilizing chiral auxiliaries or enzymatic resolution with Candida antarctica lipase-A .

Asymmetric synthesis Chiral resolution Stereoselective catalysis

Molecular Weight and Salt Form Differentiation: Hydrochloride vs. Ester Derivatives

The hydrochloride salt form of (3R)-3-amino-4-methoxybutanoic acid possesses a molecular weight of 169.61 g/mol (C₅H₁₂ClNO₃), which is distinct from the methyl ester derivative (3R)-3-amino-4-methoxy-4-oxobutanoic acid hydrochloride (CAS 129902-07-4) with a molecular weight of 183.59 g/mol (C₅H₁₀ClNO₄) . This 13.98 g/mol difference corresponds to the replacement of the carboxylic acid hydroxyl group with a methoxy ester functionality, which alters the compound's reactivity profile and its suitability for direct amide coupling versus requiring prior hydrolysis.

Building block procurement Reaction stoichiometry Formulation development

Hydrogen Bond Donor/Acceptor Profile: Impact on Pharmacokinetic Prediction

The (3R)-3-amino-4-methoxybutanoic acid scaffold contains 3 hydrogen bond donors (carboxylic acid OH, primary amine NH₂) and 4 hydrogen bond acceptors (carboxylic acid C=O, methoxy O, amine N), yielding a total of 7 hydrogen-bonding interactions available for target engagement and aqueous solvation [1]. This profile aligns with favorable drug-likeness parameters when incorporated into larger peptidomimetic frameworks, as the balanced donor/acceptor ratio supports both membrane permeability and aqueous solubility. Positional isomers such as 4-amino-3-methoxybutanoic acid possess identical hydrogen bond donor and acceptor counts but differ in their three-dimensional spatial arrangement .

ADME prediction Bioavailability Lead optimization

Optimal Research and Industrial Applications for (3R)-3-Amino-4-methoxybutanoic Acid Hydrochloride (CAS 2225126-66-7)


Asymmetric Synthesis of β-Peptides and Peptidomimetics Requiring Defined (R)-Configuration

The (3R)-configured stereocenter provides the requisite chirality for constructing β-peptide backbones with predictable secondary structure propensity. The hydrochloride salt form facilitates direct use in solid-phase peptide synthesis (SPPS) and solution-phase amide coupling reactions without prior deprotection steps . The ≥98% commercial purity ensures reproducible coupling efficiency and minimizes purification burden. Researchers developing metabolically stable peptide analogs should prioritize this compound over the (3S)-enantiomer or racemic mixtures due to the stereochemical specificity of biological target recognition .

Synthesis and Derivatization of Aminopeptidase Inhibitors Including Ubenimex Analogs

This compound serves as a validated intermediate in Ubenimex (bestatin) synthesis, a clinically approved aminopeptidase inhibitor . Medicinal chemistry programs focused on aminopeptidase B, leucine aminopeptidase, or related metalloprotease targets can leverage this building block for constructing structure-activity relationship (SAR) libraries. The free carboxylic acid functionality enables direct conjugation to diverse amine-containing fragments, while the (3R)-configuration mimics the natural stereochemistry of substrate recognition elements . The documented synthetic precedent reduces process development risk compared to using unexplored regioisomeric alternatives.

Development of GABA Analog Libraries for Neuropharmacology Research

As a GABA (γ-aminobutyric acid) analog derivative, the (3R)-3-amino-4-methoxybutanoic acid scaffold provides a template for exploring structure-activity relationships at GABA receptor subtypes and GABA transporters . The 4-methoxy substitution introduces a metabolically distinct handle that may alter blood-brain barrier penetration and metabolic stability compared to unsubstituted GABA or hydroxyl-containing analogs. The hydrochloride salt ensures aqueous solubility suitable for in vitro assay preparation. Procurement of the defined (3R)-stereoisomer eliminates confounding variables in pharmacological studies compared to racemic or undefined stereochemical mixtures .

Construction of Chiral Building Block Libraries for Fragment-Based Drug Discovery

The combination of a primary amine, carboxylic acid, and methoxy group in a defined chiral scaffold makes this compound suitable as a diversity-oriented synthesis building block. The 169.61 g/mol molecular weight and favorable hydrogen bond donor/acceptor profile (3 HBD, 4 HBA) align with fragment-like physicochemical properties desired in FBDD campaigns . Unlike the methyl ester derivative (CAS 129902-07-4), the free acid form eliminates the need for saponification prior to biological evaluation, accelerating screening workflows. The hydrochloride salt provides handling convenience and extended shelf stability under standard laboratory storage conditions .

Technical Documentation Hub

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